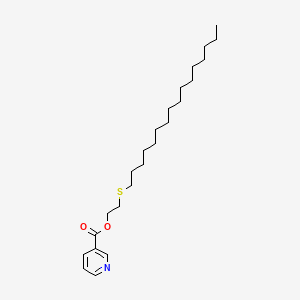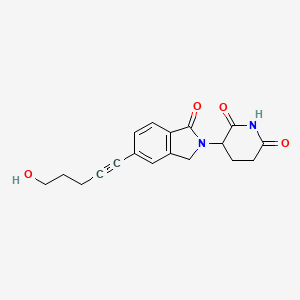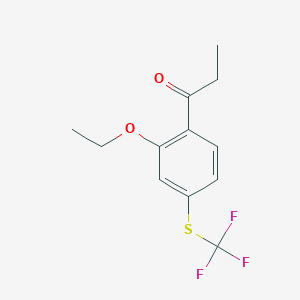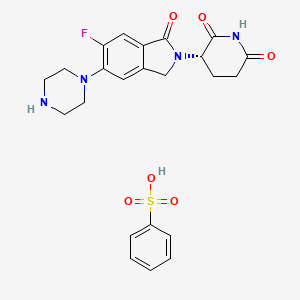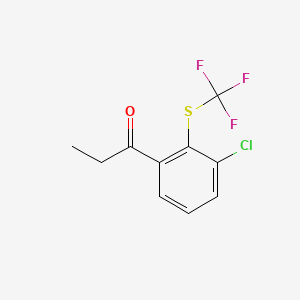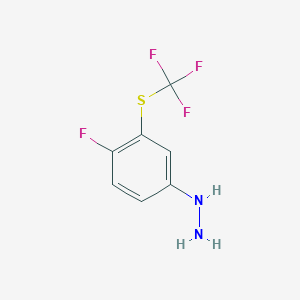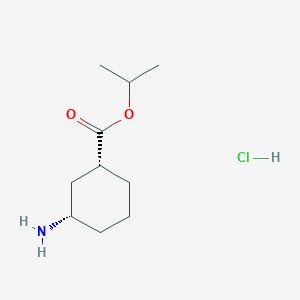
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an isopropyl group, an amino group, and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of Functional Groups: The isopropyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be added through reductive amination. The carboxylate group is typically introduced through carboxylation reactions.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride may involve large-scale hydrogenation and alkylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of polymers and other materials.
作用機序
The mechanism by which Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclohexane-1-carboxylate derivatives: These compounds share the cyclohexane ring and carboxylate group but differ in other substituents.
Aminocyclohexane derivatives: These compounds have the amino group on the cyclohexane ring but may lack the isopropyl or carboxylate groups.
Uniqueness
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
propan-2-yl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m1./s1 |
InChIキー |
ZLCRHJGJWZOSGB-RJUBDTSPSA-N |
異性体SMILES |
CC(C)OC(=O)[C@@H]1CCC[C@@H](C1)N.Cl |
正規SMILES |
CC(C)OC(=O)C1CCCC(C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
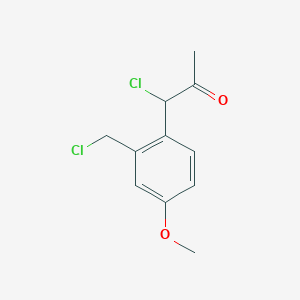
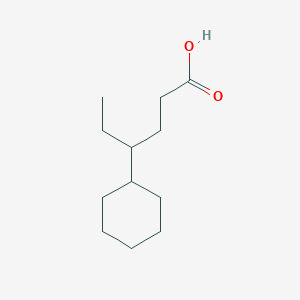
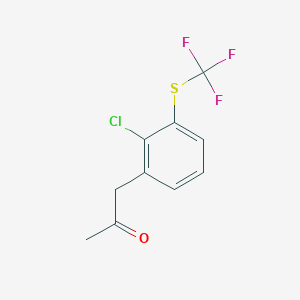

![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
